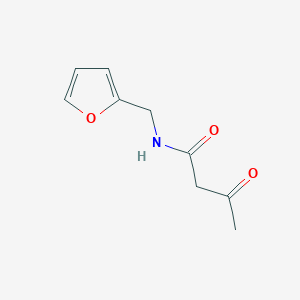

N-(2-furylmethyl)-3-oxobutanamide

Übersicht

Beschreibung

N-(2-furylmethyl)-3-oxobutanamide is an organic compound that features a furan ring attached to a butanamide moiety

Wirkmechanismus

Target of Action

Similar compounds such as 2-substituted benzimidazoles have been found to exhibit anticancer activity . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Mode of Action

Similar compounds like 2-amino benzoic acid derivatives have demonstrated antimicrobial activity . The effect of structural parameters such as LUMO, 3 χ v, and W on the antimicrobial activity of 2-amino benzoic acid derivatives has been noted .

Biochemical Pathways

A compound with a similar structure, n-{2-[(2-furylmethyl)thio]ethyl}-2-[(3-methoxyphenyl)thio]acetamide, is classified as a methoxybenzene , which may suggest involvement in similar biochemical pathways.

Pharmacokinetics

Furosemide, a related compound, is known to have a fast onset and short duration of action, and has been used safely and effectively in both pediatric and adult patients . On average, 70% of the oral furosemide dose is absorbed, and the drug is 97.6% bound to plasma albumins .

Result of Action

A compound with a similar structure, furan-2-ylmethanethiol, possesses a strong odor of roasted coffee and a bitter taste .

Action Environment

It is known that the action of similar compounds can be influenced by various factors, including the presence of other substances, temperature, ph, and light .

Biochemische Analyse

Biochemical Properties

It is known that similar compounds interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-3-oxobutanamide typically involves the reaction of 2-furylmethylamine with an appropriate acylating agent. One common method is the acylation of 2-furylmethylamine with 3-oxobutanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal byproducts. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-furylmethyl)-3-oxobutanamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The carbonyl group in the butanamide moiety can be reduced to form alcohols.

Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Oxidized furan derivatives.

Reduction: Alcohols derived from the reduction of the carbonyl group.

Substitution: Various substituted amides depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-(2-furylmethyl)-3-oxobutanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-furylmethyl)-3-methoxybutanamide: Similar structure with a methoxy group instead of a carbonyl group.

N-(2-furylmethyl)-3-hydroxybutanamide: Contains a hydroxyl group instead of a carbonyl group.

N-(2-furylmethyl)-3-aminobutanamide: Features an amino group in place of the carbonyl group.

Uniqueness

N-(2-furylmethyl)-3-oxobutanamide is unique due to its specific combination of a furan ring and a carbonyl-containing butanamide moiety. This structure imparts distinct reactivity and potential applications that are not observed in its analogs. The presence of the carbonyl group allows for various chemical transformations, making it a versatile compound in synthetic chemistry.

Biologische Aktivität

N-(2-furylmethyl)-3-oxobutanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHN\O

- Molecular Weight : 179.20 g/mol

- IUPAC Name : this compound

The compound features a furan ring, which is known for its reactivity and ability to participate in various chemical interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated that derivatives of this compound showed potent inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell wall synthesis.

Anticancer Activity

In vitro studies have reported that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's ability to modulate apoptotic pathways suggests it may serve as a lead compound for developing new anticancer agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The carbonyl group in the structure can form hydrogen bonds with active sites of enzymes, inhibiting their function.

- DNA Interaction : The furan ring can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

In a comparative study published in 2020, researchers synthesized a series of furan-based compounds, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. It was found to have an IC value of 15 µM against HeLa cells, indicating a strong potential for further development as an anticancer drug .

Data Table: Biological Activities Overview

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-7(11)5-9(12)10-6-8-3-2-4-13-8/h2-4H,5-6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBQQAWOWBZWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359297 | |

| Record name | N-(2-furylmethyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392721-34-5 | |

| Record name | N-(2-furylmethyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.